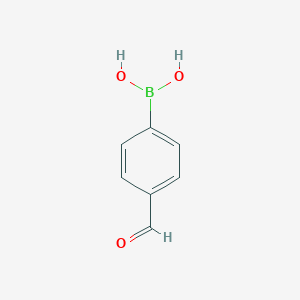

4-Formylphenylboronic acid

Cat. No. B188256

Key on ui cas rn:

87199-17-5

M. Wt: 149.94 g/mol

InChI Key: VXWBQOJISHAKKM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06420597B2

Procedure details

Using a method based on that in Liebigs Ann. 1995, 1253-1257, a solution of 120 g of tri-n-butyl borate in 250 g of dry tetrahydrofuran was placed under nitrogen in a dried 2 l flask fitted with a dropping funnel and cooled to -50° C. 535 g of a 26.5% strength solution of 4-diethoxymethylphenylmagnesium bromide in THF are then added dropwise at such a rate that the internal temperature does not exceed −40 to −50° C. The mixture is subsequently stirred at −50° C for another 1 hour. 1 l of methyl t-butyl ether (MTBE) is subsequently added and the mixture is hydrolyzed at 5-10° C. using 650 g of 1M sulfuric acid. The aqueous phase was separated off and extracted three times with 500 ml each time of methyl t-butyl ether. The solvent was distilled off under reduced pressure and the crude boronic acid was once again taken up in 0.5 l of water and 185 ml of 5N aqueous potassium hydroxide (pH 14) at 5° C. The aqueous phase was extracted once with 250 ml of MTBE and subsequently, at 5° C., brought to a pH of 1 using 400 ml of 1M sulfuric acid. The precipitate was filtered off, washed twice with 150 ml of ice water and dried. This gives 66.1 g of 4-formylphenylboronic acid (88% of theory) comprising, according to HPLC, 89% of 4-formylphenylboronic acid, 4% of 4-carboxyphenylboronic acid, 3.8% of 4-hydroxymethylphenylboronic acid.

Identifiers

|

REACTION_CXSMILES

|

[B:1](OCCCC)([O:7]CCCC)[O:2]CCCC.C([O:19][CH:20](OCC)[C:21]1[CH:26]=[CH:25][C:24]([Mg]Br)=[CH:23][CH:22]=1)C.C(OC)(C)(C)C.S(=O)(=O)(O)O>O1CCCC1>[CH:20]([C:21]1[CH:26]=[CH:25][C:24]([B:1]([OH:7])[OH:2])=[CH:23][CH:22]=1)=[O:19]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

B(OCCCC)(OCCCC)OCCCC

|

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C1=CC=C(C=C1)[Mg]Br)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC

|

Step Four

|

Name

|

|

|

Quantity

|

650 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is subsequently stirred at −50° C for another 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a dropping funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not exceed −40 to −50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is hydrolyzed at 5-10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was separated off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with 500 ml each time of methyl t-butyl ether

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent was distilled off under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 5° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted once with 250 ml of MTBE

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 5° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with 150 ml of ice water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |